molecular formula C11H13BrCl2 B13697888 1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene

1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene

Cat. No.: B13697888
M. Wt: 296.03 g/mol
InChI Key: JGTMSYCDZYGGDR-UHFFFAOYSA-N
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Description

1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene is an organic compound with the molecular formula C11H13BrCl2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two chloromethyl groups, and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene can be synthesized through a multi-step process involving the bromination and chloromethylation of 2,4,6-trimethylbenzene. The typical synthetic route includes:

    Bromination: The introduction of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Chloromethylation: The introduction of chloromethyl groups to the benzene ring. This step can be carried out using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a catalyst like zinc chloride (ZnCl2).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine and chloromethyl groups can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine and chloromethyl groups act as leaving groups, allowing nucleophiles to attack the benzene ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of chloromethyl groups.

    1-Bromo-2,4,6-trimethylbenzene: Lacks the chloromethyl groups.

    1-Chloro-3,5-bis(bromomethyl)-2,4,6-trimethylbenzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.

Uniqueness

1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications.

Properties

Molecular Formula

C11H13BrCl2

Molecular Weight

296.03 g/mol

IUPAC Name

1-bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene

InChI

InChI=1S/C11H13BrCl2/c1-6-9(4-13)7(2)11(12)8(3)10(6)5-14/h4-5H2,1-3H3

InChI Key

JGTMSYCDZYGGDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CCl)C)Br)C)CCl

Origin of Product

United States

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